![molecular formula C16H18ClNO2 B2976255 1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride CAS No. 212714-12-0](/img/structure/B2976255.png)

1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

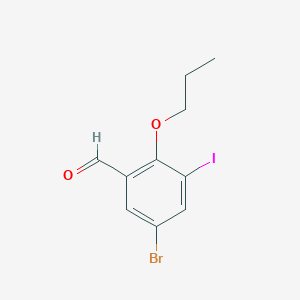

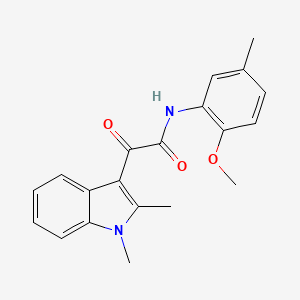

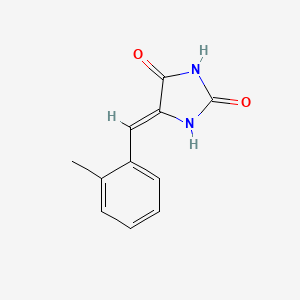

The compound “1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride” is a complex organic molecule. It contains a benzodioxin group, which is a type of aromatic ether, attached to an ethylamine group, which is a type of amine . The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzodioxin group might participate in reactions involving aromatic systems, while the ethylamine group could be involved in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine group and the nonpolar benzodioxin group .科学的研究の応用

Antioxidant Properties and Environmental Behavior of Parabens

Parabens, structurally related to phenolic compounds, are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. Despite their widespread use, concerns regarding their potential endocrine-disrupting effects have been raised. They are considered emerging contaminants, with research focusing on their occurrence, fate, and behavior in aquatic environments. Parabens are always present at low concentration levels in wastewater effluents, showing they are partially removed but not entirely eliminated during wastewater treatment. Their ubiquity in surface water and sediments points to the continuous introduction into the environment, mainly through the consumption of paraben-based products. The study by Haman et al. (2015) delves into the environmental persistence of parabens and their transformation into chlorinated by-products, which are more stable and potentially more toxic, emphasizing the need for further studies on their effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Application and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) are utilized extensively across various industries to prevent oxidative damage and extend product shelf life. Recent research has highlighted their environmental occurrence and potential health risks. SPAs like BHT and DBP have been detected in environmental samples and human tissues, raising concerns about their bioaccumulation and toxicity. Although these compounds are designed to inhibit oxidative reactions, some studies suggest they may exhibit hepatotoxicity, endocrine disruption, and carcinogenicity. The review by Liu and Mabury (2020) underscores the environmental and health impacts of SPAs, advocating for the development of safer alternatives (Liu & Mabury, 2020).

Mechanisms of Paraquat Poisoning and Lung Toxicity

Paraquat dichloride is a widely used herbicide known for its efficiency in weed control. However, its accidental or intentional ingestion poses significant health risks, particularly to the lungs, where it accumulates and causes severe damage. The toxicity of paraquat is primarily attributed to its redox cycling and the generation of reactive oxygen species, leading to oxidative stress and cell damage. Dinis-Oliveira et al. (2008) provide a comprehensive review of paraquat's lung toxicity, mechanisms of action, and the challenges in treating paraquat poisonings, highlighting the urgent need for effective therapeutic interventions (Dinis-Oliveira et al., 2008).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15;/h1-7,11,14H,8-10,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRATSQABOQZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)

![6-Cyclohexyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2976174.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)